2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the 4-bromophenyl and tert-butyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.
Industry: Its properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, as well as compounds with similar functional groups, such as sulfoxides and sulfones.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer specific properties that are not found in other similar compounds, making it of particular interest for further study.
Properties
CAS No. |
309742-30-1 |
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Molecular Formula |
C28H27BrN2O2S2 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H27BrN2O2S2/c1-28(2,3)18-11-14-21-23(15-18)35-25-24(21)26(33)31(20-7-5-4-6-8-20)27(30-25)34-16-22(32)17-9-12-19(29)13-10-17/h4-10,12-13,18H,11,14-16H2,1-3H3 |
InChI Key |
IGYSDJVGHIAGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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